Tracazolate hydrochloride

GABAA Receptor Pharmacology Subunit Selectivity Electrophysiology

Tracazolate hydrochloride (ICI 136753 hydrochloride) is a synthetic organic compound belonging to the pyrazolopyridine class of non-benzodiazepine anxiolytics. It functions as a potent allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, exhibiting a unique profile where its functional efficacy—whether it potentiates or inhibits the receptor—is determined by the specific subunit composition of the receptor complex.

Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
Cat. No. B1662250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTracazolate hydrochloride
Synonyms4-butylamine-1-ethyl-6-methyl-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
ICI 136,753
ICI 136753
tracazolate
Molecular FormulaC16H25ClN4O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
InChIInChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
InChIKeyTUIXDPUEMQXVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tracazolate Hydrochloride: A Pyrazolopyridine Non-Benzodiazepine GABAA Modulator for Anxiolytic and Anticonvulsant Research Procurement


Tracazolate hydrochloride (ICI 136753 hydrochloride) is a synthetic organic compound belonging to the pyrazolopyridine class of non-benzodiazepine anxiolytics [1]. It functions as a potent allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, exhibiting a unique profile where its functional efficacy—whether it potentiates or inhibits the receptor—is determined by the specific subunit composition of the receptor complex [2]. Beyond its primary interaction with GABAA receptors, particularly those containing α1 and β3 subunits, tracazolate also demonstrates ancillary binding to adenosine receptors and phosphodiesterases [3]. This multifaceted pharmacology distinguishes it from classical benzodiazepines, making it a specialized tool for investigating GABAA receptor heterogeneity and for developing novel anxiolytic and anticonvulsant therapeutics with potentially improved safety margins.

Why GABAA Modulator Interchangeability Fails: The Subunit-Dependent Pharmacology of Tracazolate Hydrochloride


Generic substitution among GABAA receptor modulators is not scientifically valid due to the profound functional heterogeneity conferred by receptor subunit composition. Tracazolate hydrochloride exemplifies this principle; its action is not a uniform potentiation but is dictated by the specific β and third subunits (e.g., γ1-3, δ, or ε) within the pentameric receptor complex [1]. For instance, replacing the β1 subunit with β3 in a defined receptor background dramatically shifts the potency (EC50) of tracazolate by nearly an order of magnitude, from 13.2 μM to 1.5 μM . Furthermore, the nature of the third subunit can completely invert the compound's functional effect, switching from potentiation to inhibition [1]. This level of conditional pharmacology is not observed with classical benzodiazepines, which typically require a γ subunit for activity, rendering tracazolate an indispensable probe for dissecting GABAA receptor signaling pathways that are inaccessible to or differentially modulated by other agents.

Quantitative Differential Evidence for Tracazolate Hydrochloride Versus Benzodiazepine Comparators


β3 Subunit Selectivity Drives a 8.8-Fold Potency Shift in α1-Containing GABAA Receptors

Tracazolate hydrochloride displays a marked selectivity for GABAA receptors containing the β3 subunit over the β1 subunit. In recombinant receptors expressed in Xenopus laevis oocytes, its potency (EC50) for potentiating the GABA response at the α1β3γ2 isoform was measured at 1.5 μM. In stark contrast, when the β3 subunit was replaced with β1 in the same α1β1γ2s configuration, the EC50 increased 8.8-fold to 13.2 μM . This quantitative difference highlights the critical role of the β subunit in determining modulator sensitivity and is a key differentiator from classical benzodiazepines, which primarily recognize an α-γ subunit interface.

GABAA Receptor Pharmacology Subunit Selectivity Electrophysiology

Functional Efficacy Switches from Potentiation to Inhibition Based on the Third Subunit (γ2 vs. ε)

A defining and unique characteristic of tracazolate hydrochloride is that its intrinsic efficacy—whether it potentiates or inhibits GABAA receptor function—is determined by the nature of the third subunit in the receptor complex [1]. In a direct comparative assay, tracazolate (10 μM) potentiated the GABA EC20 response in α1β3γ2 receptors. However, when the γ2 subunit was replaced with the ε subunit in the same α1β3 background, the identical concentration of tracazolate switched its functional effect to a profound inhibition of the GABA response [1]. This qualitative switch in drug action is not a feature of benzodiazepine site ligands, which are silent at γ-less receptors.

GABAA Receptor Allostery Functional Switch Recombinant Receptors

Tracazolate Recruits 'Silent' Extrasynaptic α1β2δ Receptors, Enhancing GABA Currents by 59-Fold

Tracazolate hydrochloride uniquely recruits and potentiates the α1β2δ GABAA receptor isoform, a receptor combination that exhibits extremely small currents in the absence of a modulator and is therefore considered functionally 'silent' [1]. In electrophysiological recordings from Xenopus oocytes, the application of tracazolate increased the current amplitude evoked by a half-maximal concentration of GABA (EC50) by a remarkable 59-fold. In comparison, the endogenous neurosteroid THDOC, another known modulator of this receptor, produced a smaller increase in current amplitude [1]. Benzodiazepines are inactive at this δ-containing receptor subtype.

Extrasynaptic Receptors Tonic Inhibition Receptor Recruitment

Demonstrates a 5-Fold Wider Therapeutic Index than Chlordiazepoxide in Preclinical Rodent Models

In a series of behavioral assays, tracazolate exhibited a significantly wider separation between doses producing therapeutic anxiolytic effects and those causing sedation or motor impairment compared to the benzodiazepine chlordiazepoxide [1]. Specifically, the ratio of the sedative dose to the anxiolytic dose was reported to be 5 times greater for tracazolate than for chlordiazepoxide. While the potency of tracazolate in anticonflict tests is lower (one-quarter to one-half that of chlordiazepoxide) [2], its superior safety margin is a critical differentiator.

Therapeutic Index Anxiolytic In Vivo Behavioral Pharmacology

Unique Allosteric Enhancement of Benzodiazepine Binding Contrasts with Competitive Displacement by Classical Agonists

In contrast to all classical benzodiazepine agonists, which competitively displace [3H]flunitrazepam from its binding site, tracazolate hydrochloride enhances the binding of this radioligand to brain tissue [1]. This positive allosteric effect on benzodiazepine binding is a unique pharmacological signature. Furthermore, in vivo studies show that tracazolate potentiates the anticonvulsant and anxiolytic effects of co-administered chlordiazepoxide [1], whereas benzodiazepines themselves do not enhance each other's binding or show this type of synergistic potentiation.

Allosteric Modulation Receptor Binding Benzodiazepine Site

High-Value Research and Preclinical Application Scenarios for Tracazolate Hydrochloride


Dissecting GABAA Receptor Subunit Contributions to Neuronal Excitability

Researchers investigating the roles of specific GABAA receptor subunits can employ tracazolate hydrochloride as a functional probe. Its 8.8-fold selectivity for β3- over β1-containing receptors (EC50 of 1.5 μM vs. 13.2 μM) allows for the selective potentiation of β3-rich neuronal populations . Furthermore, its unique ability to recruit and dramatically potentiate 'silent' α1β2δ extrasynaptic receptors (59-fold increase in GABA EC50 current) provides a tool for selectively studying tonic inhibition in brain regions where these receptors are expressed, a feat not possible with benzodiazepines [1].

Validating Anxiolytic Mechanisms with Reduced Sedation Confounds

In behavioral pharmacology studies, tracazolate hydrochloride serves as a valuable tool to investigate anxiolytic pathways with a lower risk of sedation-induced behavioral artifacts. Preclinical data demonstrate a 5-fold wider separation between its anxiolytic and sedative doses compared to the benzodiazepine chlordiazepoxide [2]. This allows for clearer interpretation of anxiety-related behaviors in models like the elevated plus maze or social interaction test, where motor impairment can confound results.

Investigating Allosteric Cross-Talk and Synergism at the GABAA Receptor

Tracazolate hydrochloride is a key reagent for studies on allosteric modulation within the GABAA receptor complex. Its unique property of enhancing [3H]flunitrazepam binding, as opposed to displacing it like classical benzodiazepine agonists, makes it an ideal tool to investigate non-competitive binding sites and allosteric coupling mechanisms [2]. Additionally, its demonstrated ability to potentiate the in vivo effects of benzodiazepines like chlordiazepoxide makes it useful for studying polypharmacology and potential synergistic therapeutic strategies [2].

Functional Mapping of ε- and δ-Subunit-Containing GABAA Receptors

The conditional pharmacology of tracazolate, where its action can switch from potentiation (with γ2) to inhibition (with ε), provides a unique functional assay to identify and characterize the expression of ε-subunit-containing GABAA receptors in native tissues [3]. Similarly, its robust and unique effect on δ-subunit-containing α1β2δ receptors offers a selective functional readout for these extrasynaptic receptors, which are important therapeutic targets but are insensitive to benzodiazepines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tracazolate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.